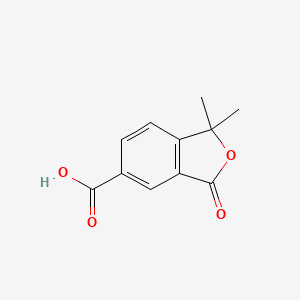
(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups including a pyridine ring, a piperazine ring, a trifluoromethyl group, and a tetrahydropyran ring. The tetrahydropyran ring is a common motif in many natural products and pharmaceuticals .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the pyridine ring could undergo electrophilic substitution, while the piperazine ring could undergo reactions at the nitrogen atoms. The tetrahydropyran ring could potentially undergo reactions at the oxygen atom or at the carbon atoms .Applications De Recherche Scientifique
Antimicrobial Properties
Pyridine compounds have been recognized for their antimicrobial activity. The presence of the pyridine nucleus, often combined with heterocycles or organic groups, contributes to improved therapeutic properties. These compounds exhibit selective interactions with specific proteins, making them effective against various pathogens. Additionally, pyridine enhances water solubility due to its poor basicity .
Antiviral Applications
Given the urgency of finding antiviral agents (especially during the COVID-19 pandemic), pyridine derivatives have gained attention. Their antiviral properties stem from interactions with target molecules. Researchers have explored the synthesis of pyridine-based compounds to combat viral infections .
Antitumor Potential
Pyridine-containing molecules have shown promise in anticancer research. While specific studies on this compound are limited, the pyridine scaffold remains an area of interest for potential antitumor applications .
Analgesic and Anti-Inflammatory Effects
Although direct evidence for this compound’s analgesic and anti-inflammatory properties is scarce, pyridine derivatives have been investigated for their potential in pain management and inflammation reduction .
Anticonvulsant Activity
While not extensively studied for this specific compound, pyridine-based molecules have demonstrated anticonvulsant effects. Further research is needed to explore its potential in treating seizures .
Antioxidant and Anti-Alzheimer’s Properties
The compound’s antioxidant and anti-Alzheimer’s properties remain speculative, but pyridine derivatives have been explored in these contexts. Researchers continue to investigate their potential therapeutic benefits .
Anti-Ulcer Effects
Although not directly studied for this compound, pyridine derivatives have been investigated for their anti-ulcer activity. Their impact on gastric health warrants further exploration .
Enhancing Water Solubility
As mentioned earlier, pyridine’s poor basicity contributes to improved water solubility. This property is valuable in drug development, where solubility affects bioavailability and pharmacokinetics .
Propriétés
IUPAC Name |
[6-(oxan-4-ylmethoxy)pyridin-3-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O3/c24-23(25,26)19-2-1-3-20(14-19)28-8-10-29(11-9-28)22(30)18-4-5-21(27-15-18)32-16-17-6-12-31-13-7-17/h1-5,14-15,17H,6-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMPNLZWHLPQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


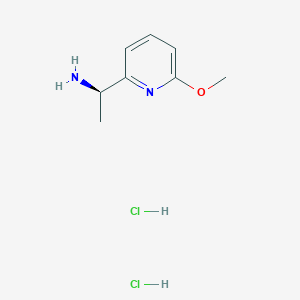

![4-(4-ethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2642645.png)
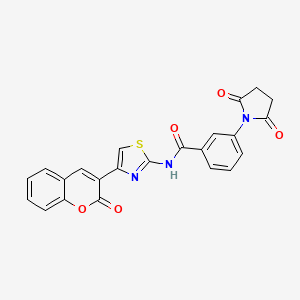


![2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide](/img/structure/B2642652.png)
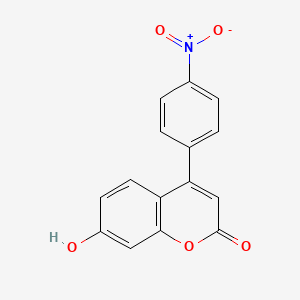
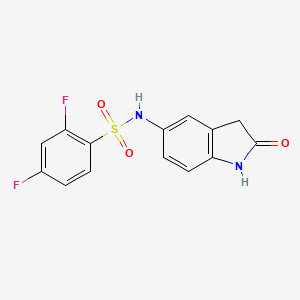
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2642656.png)
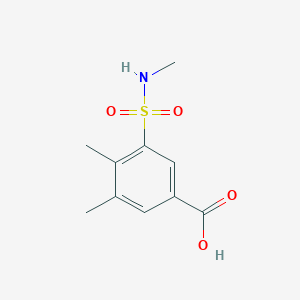
![Ethyl 1-(6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2642659.png)
